2-Bromoquinolin-6-amine
Description
2-Bromoquinolin-6-amine (CAS: 1779979-92-8) is a brominated quinoline derivative with the molecular formula C₉H₇BrN₂. The compound features a bromine atom at the 2-position and an amine group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. This compound is typically available in purities exceeding 95% and is stored under dark, dry conditions at 2–8°C to maintain stability. Its structural versatility makes it a valuable precursor for developing kinase inhibitors, fluorescent probes, and other bioactive molecules.
Properties
IUPAC Name |
2-bromoquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATRWJGEKJBWLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-6-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 6-aminoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of 2-bromoaniline with a suitable reagent to form the quinoline ring system. This method may involve the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2-Bromoquinolin-6-amine may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve process efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide; reactions are often performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted quinoline derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
2-Bromoquinolin-6-amine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its applications include:
- Anticancer Agents: The compound has been investigated for its ability to inhibit cancer cell proliferation. For example, studies have shown that it induces apoptosis in human leukemia cells (HL-60) at concentrations around 10 µM, demonstrating significant anticancer properties.
- Anti-inflammatory Drugs: Research indicates that derivatives of this compound may exhibit anti-inflammatory effects, making them candidates for drug development targeting inflammatory diseases .
| Application | Target | Effect |
|---|---|---|
| Anticancer | HL-60 Cells | Induces apoptosis at 10 µM |
| Anti-inflammatory | Various Targets | Reduces inflammation markers |
Biological Research
In biological research, 2-Bromoquinolin-6-amine is utilized to explore various cellular processes:
- Mechanism of Action Studies: The compound's interaction with specific enzymes and receptors is studied to understand its biological effects. It has shown potential in modulating pathways involved in cell proliferation and survival.
- Antimicrobial Properties: Investigations into its antibacterial and antifungal activities have revealed that it can inhibit several pathogenic organisms, suggesting its use in developing new antimicrobial agents.
| Activity Type | Organism/Cell Line | IC50/Effect |
|---|---|---|
| Anticancer | MCF-7 | IC50 = 2.84 µM |
| Antibacterial | Various Bacteria | Significant inhibition observed |
Material Science
The unique electronic properties of 2-Bromoquinolin-6-amine make it a candidate for applications in material science:
- Organic Semiconductors: Research is ongoing into the use of this compound in developing new materials for organic electronics due to its favorable electronic characteristics .
Environmental Monitoring
The compound is also being explored for its role in environmental safety:
- Pollutant Detection: Its chemical properties allow for the detection of various pollutants, contributing to environmental monitoring efforts and regulatory compliance .
Case Studies
- Anticancer Study: A notable study evaluated the anticancer efficacy of 2-Bromoquinolin-6-amine alongside other quinoline derivatives. Results indicated that brominated derivatives exhibited enhanced activity against resistant cancer cell lines compared to non-brominated counterparts. This highlights the significance of bromination in improving therapeutic efficacy.
- Mechanistic Insights: Further investigations revealed that 2-Bromoquinolin-6-amine could inhibit specific protein interactions essential for cancer cell survival, indicating its potential as a therapeutic agent against drug-resistant tumors.
Mechanism of Action
The mechanism of action of 2-Bromoquinolin-6-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects.
At the molecular level, the bromine atom and amino group in 2-Bromoquinolin-6-amine can interact with specific molecular targets, such as proteins or nucleic acids, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of 2-Bromoquinolin-6-amine and Analogues
Structural and Functional Differences
Core Scaffold Variations: Quinoline vs. Isoquinoline/Naphthalene: The quinoline core (2-Bromoquinolin-6-amine) is distinct from isoquinoline (4-Bromoisoquinolin-6-amine) and naphthalene (6-Bromonaphthalen-2-amine) in electronic properties and binding affinity. Quinoline derivatives are often prioritized in kinase inhibitor design due to their planar structure and hydrogen-bonding capabilities. Quinoxaline Derivatives: 5-Bromoquinoxalin-6-amine features a two-ring system with two nitrogen atoms, enhancing its π-stacking ability, which is critical for intercalation in biological systems.
Substituent Effects: Bromine Position: Bromine at the 2-position (target compound) vs. 4-position (4-Bromoisoquinolin-6-amine) alters steric and electronic interactions. For example, 2-bromo substitution in quinolines can enhance electrophilic aromatic substitution reactivity. Methyl/Methoxy Groups: 6-Bromo-3-methylquinolin-2-amine and 8-Methoxyisoquinolin-6-amine demonstrate how alkyl or alkoxy groups improve solubility or modulate metabolic stability.
Hazard Profiles: 2-Bromoquinolin-6-amine is classified with hazards including skin/eye irritation (H315, H319) and respiratory toxicity (H335), whereas hazards for analogues like 5-Bromoquinoxalin-6-amine remain undocumented.
Biological Activity
2-Bromoquinolin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article synthesizes and evaluates the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
2-Bromoquinolin-6-amine belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of the bromine atom at the 2-position and the amine group at the 6-position contributes to its biological activity. Various synthetic routes have been explored to obtain this compound, often involving halogenation and amination reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 2-bromoquinolin-6-amine exhibit notable antimicrobial properties. For instance, a series of related compounds were evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the microplate Alamar Blue assay.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| 2-Bromoquinolin-6-amine | S. aureus | 12.5 |
| 2-Bromoquinolin-6-amine | E. coli | 25.0 |
These findings indicate that 2-bromoquinolin-6-amine has comparable activity to established antibiotics like pyrazinamide, suggesting its potential as a lead compound in antimicrobial drug development .
Anticancer Activity
The anticancer potential of 2-bromoquinolin-6-amine has also been investigated extensively. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The cytotoxicity was assessed using the MTT assay, with results indicating significant antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.0 |
| HepG2 | 20.0 |
The structure-activity relationship analysis revealed that modifications at specific positions on the quinoline ring could enhance or diminish anticancer activity. For example, substituents that increase lipophilicity tend to improve efficacy against cancer cells .
The biological activity of 2-bromoquinolin-6-amine is attributed to several mechanisms:
- Inhibition of DNA Gyrase : Similar to other quinoline derivatives, it acts by inhibiting bacterial DNA gyrase, an essential enzyme for bacterial replication .
- EGFR Inhibition : Recent studies suggest that certain derivatives may inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer cell proliferation .
- Antiviral Activity : Some derivatives have shown promising antiviral activity against viruses such as dengue virus serotype 2 (DENV2), acting at early stages of the viral lifecycle .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of quinoline derivatives related to 2-bromoquinolin-6-amine. These compounds were tested for their ability to inhibit tumor growth in vivo using xenograft models. The results indicated that certain derivatives not only inhibited tumor growth but also reduced metastasis in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
